![molecular formula C21H20N2O6S B4975287 ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate, also known as EFSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EFSB belongs to the class of sulfonylhydrazones and has a unique chemical structure that makes it a promising candidate for further exploration.
Wirkmechanismus
The mechanism of action of ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells and improve glucose tolerance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate is its unique chemical structure, which makes it a promising candidate for further exploration in scientific research. ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has also been shown to have low toxicity in animal studies. However, one limitation of ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate. One area of interest is its potential use as a drug delivery system for the treatment of brain tumors. ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has also been investigated for its potential use in the treatment of inflammatory bowel disease and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate and its potential therapeutic applications.
Synthesemethoden
The synthesis of ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with furfurylamine to form 4-(furfurylamino)-3-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-(furfurylamino)-3-methoxybenzoyl chloride. The next step involves the reaction of this intermediate with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with p-toluenesulfonyl isocyanate to form the desired ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
ethyl 4-[5-[(Z)-[(4-methoxyphenyl)sulfonylhydrazinylidene]methyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-3-28-21(24)16-6-4-15(5-7-16)20-13-10-18(29-20)14-22-23-30(25,26)19-11-8-17(27-2)9-12-19/h4-14,23H,3H2,1-2H3/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMBYTYRKNSMZ-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

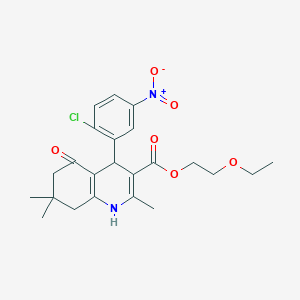
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
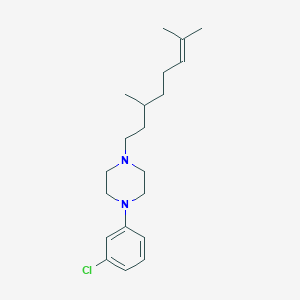
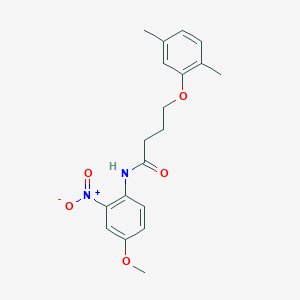
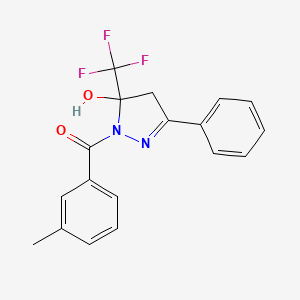

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
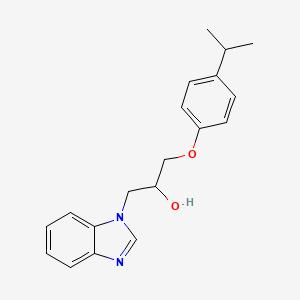
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
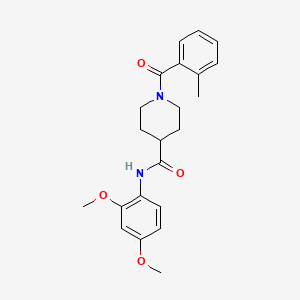
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)